8-methyl-3-(trifluoromethyl)-5h,6h,7h,8h-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Description
This compound, a 1,2,4-triazolo[4,3-a]pyrazine derivative, is a key intermediate in synthesizing sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes mellitus. Its IUPAC name is (3R)-3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one . The dihydrochloride form enhances solubility and stability for pharmaceutical applications. The trifluoromethyl group at position 3 and the methyl group at position 8 contribute to its metabolic stability and binding affinity to the DPP-4 enzyme .
Properties
IUPAC Name |
8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4.2ClH/c1-4-5-12-13-6(7(8,9)10)14(5)3-2-11-4;;/h4,11H,2-3H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMSNOWFIPLPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NN=C(N2CCN1)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219379-09-4 | |
| Record name | 8-methyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride involves several steps:
Initial Reaction: Ethanol and hydrazine hydrate are added to a reactor, followed by the dropwise addition of 2-chloropyrazine. The pH is regulated to 6, and impurities are removed to obtain an intermediate product.
Formation of Trifluoromethyl Group: Chlorobenzene and trifluoroacetic anhydride are added to the intermediate under stirring. Methanesulfonic acid is then added, and the mixture is refluxed and distilled to remove trifluoroacetic acid. The pH is adjusted to 12, and organic phases are separated to obtain another intermediate.
Final Reaction: Palladium on carbon and an ethanol solution of the intermediate are added under nitrogen protection in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The starting raw materials are readily available, and the synthesis route is designed to minimize byproducts, making it favorable for industrial applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazolopyrazine ring, potentially leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products:
Oxidation Products: Oxides of the methyl group.
Reduction Products: Reduced derivatives of the triazolopyrazine ring.
Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for drug development:
Antidiabetic Properties
One of the most prominent applications of this compound is as an intermediate in the synthesis of sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. DPP-4 inhibitors enhance the body's ability to lower elevated blood glucose levels by increasing insulin secretion and decreasing glucagon levels post-meal .
Neurokinin Receptor Antagonism
Research indicates that derivatives of this compound may act as selective antagonists to neurokinin-3 receptors (NK-3), which are implicated in various central nervous system disorders. This suggests potential therapeutic applications in treating conditions such as anxiety and depression .
Case Studies
Several studies have documented the efficacy of compounds related to 8-methyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride:
- Sitagliptin Synthesis : A study demonstrated an efficient synthetic route to produce sitagliptin using this compound as an intermediate. The research highlighted its effectiveness in improving glycemic control in diabetic patients .
- CNS Disorders : Investigations into NK-3 receptor antagonists derived from this compound showed promising results in preclinical models for anxiety-related behaviors, indicating its potential role in developing new treatments for mood disorders .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Key Observations :
- Trifluoromethyl (CF₃) vs. Chlorine (Cl) : The replacement of CF₃ with Cl at position 3 (as in 8-chloro-3-CF₃ analog) reduces molecular weight but compromises metabolic stability, leading to lower synthetic yields (~50% vs. optimized routes for the target compound) .
- Aromatic vs. Aliphatic Substituents : The 8-phenyl derivative (304.70 g/mol) shares the same molecular weight as the target compound but exhibits divergent biological roles due to increased lipophilicity .
Physicochemical Properties and Stability
- Melting Points : Derivatives like fezolinetant (8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)) exhibit melting points >200°C, indicative of high crystallinity .
- Stability : The dihydrochloride form of the target compound enhances aqueous solubility and shelf life compared to free bases, critical for pharmaceutical formulations .
Biological Activity
8-Methyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride (CAS No. 2219379-09-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
- Molecular Formula : C7H10ClF3N4
- Molecular Weight : 242.63 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. In vitro evaluations demonstrate that certain derivatives exhibit moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. For instance, a related compound showed minimum inhibitory concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to standard antibiotics like ampicillin .
Mechanism of Action :
The antibacterial efficacy is attributed to the ability of these compounds to interact with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The presence of trifluoromethyl groups enhances lipophilicity and cellular permeability, which may facilitate better binding to these targets .
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyrazine derivatives has also been investigated. One study reported that a derivative exhibited significant anticancer activity against HT-29 colon cancer cells with an IC50 range from 6.587 to 11.10 µM. The mechanism involves the induction of apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl-2), eventually activating caspase-3 .
Structure-Activity Relationship (SAR)
The biological activity of triazolo[4,3-a]pyrazine derivatives is influenced by their structural components:
- Substituents : The nature of substituents on the pyrazine ring significantly affects antibacterial activity. Compounds with long alkyl chains tend to exhibit superior activity compared to those with aromatic substituents.
- Indole Moiety : Compounds containing an indole moiety are generally more active due to favorable π-cation interactions with target enzymes .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | MIC/IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL | Inhibition of DNA gyrase and topoisomerase IV |
| Escherichia coli | 16 µg/mL | ||
| Anticancer | HT-29 Colon Cancer Cells | 6.587 - 11.10 µM | Induction of apoptosis via mitochondrial pathway |
Case Studies
- Antibacterial Evaluation : A series of synthesized triazolo[4,3-a]pyrazine derivatives were screened for antibacterial activity using microbroth dilution methods. The results indicated that modifications at specific positions on the pyrazine ring could lead to enhanced antibacterial properties.
- Anticancer Mechanisms : In vitro studies demonstrated that certain derivatives could activate apoptotic pathways in cancer cells, suggesting their potential as chemotherapeutic agents.
Q & A
Q. What are the key synthetic pathways for 8-methyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride?
Methodological Answer: The synthesis typically involves heterocyclization and fluorination steps. A common approach includes:
- Step 1: Cyclocondensation of precursor amines with diethyl oxalate in tetrahydrofuran (THF) under reflux to form the triazolo-pyrazine core .
- Step 2: Introduction of the trifluoromethyl group via fluoroacylation using trifluoroethyl acetate in dioxane .
- Step 3: Salt formation (dihydrochloride) by treating the free base with HCl gas in anhydrous conditions .
Critical Considerations:
- Purity of intermediates must be verified via TLC or HPLC before proceeding.
- Moisture-sensitive steps require inert atmospheres (e.g., nitrogen).
Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?
Methodological Answer:
Note: Elemental analysis (C, H, N, Cl) is critical for confirming dihydrochloride stoichiometry .
Q. How do pH and temperature influence the solubility and stability of this compound?
Methodological Answer:
- Solubility:
- Stability:
Advanced Research Questions
Q. How can heterocyclization yields be optimized when introducing trifluoromethyl groups?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency .
- Solvent Effects: Compare dioxane vs. THF for trifluoroacylation; dioxane may improve reaction homogeneity .
- Reaction Monitoring: Use in-situ FTIR to track C-F bond formation and minimize side products .
Data Contradiction Alert:
Q. What in silico strategies predict the pharmacokinetic and target engagement profiles of this compound?
Methodological Answer:
Validation: Cross-check with experimental bioactivity data (e.g., IC50 in cell assays).
Q. How can contradictory bioactivity data in different cell lines be resolved?
Methodological Answer:
- Hypothesis 1: Cell-specific MGMT (O6-methylguanine-DNA methyltransferase) expression may confer resistance. Validate via:
- Hypothesis 2: Metabolic differences (e.g., CYP450 activity) alter prodrug activation. Use:
- LC-MS/MS: Quantify parent compound vs. metabolites in cell lysates .
Case Study: notes chloroethyl-substituted analogs show MGMT-dependent cytotoxicity, suggesting a similar mechanism for this compound.
Q. What strategies mitigate instability during long-term pharmacological studies?
Methodological Answer:
- Formulation Optimization:
- Use lyophilized powders with cryoprotectants (e.g., trehalose) for reconstitution .
- Encapsulate in PEGylated liposomes to enhance plasma half-life .
- Stability-Indicating Assays: Develop a validated UPLC method with forced degradation (acid/base/oxidative stress) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
